molecular formula C5HF4NS B8694460 2,3,5,6-Tetrafluoropyridine-4-thiol CAS No. 19736-58-4

2,3,5,6-Tetrafluoropyridine-4-thiol

Cat. No.: B8694460
CAS No.: 19736-58-4
M. Wt: 183.13 g/mol
InChI Key: WIUNZPQSTKZSJM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine-4-thiol is a fluorinated pyridine derivative featuring a thiol (-SH) group at the 4-position and fluorine atoms at the 2, 3, 5, and 6 positions. This compound is synthesized via nucleophilic substitution of pentafluoropyridine with sodium hydrosulfide (NaSH) . Its electron-deficient aromatic ring and sulfur-based reactivity make it a valuable intermediate in organic synthesis, particularly in photoredox-catalyzed glycosylation reactions .

Properties

CAS No.

19736-58-4

Molecular Formula

C5HF4NS

Molecular Weight

183.13 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-1H-pyridine-4-thione

InChI

InChI=1S/C5HF4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)

InChI Key

WIUNZPQSTKZSJM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C(C1=S)F)F)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2,3,5,6-tetrafluoropyridine-4-thiol has garnered attention for its potential as a pharmacophore in drug development. Its ability to participate in nucleophilic substitution reactions makes it suitable for synthesizing biologically active compounds.

Case Study: Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The compound's unique reactivity allowed for the formation of thioether linkages with various pharmacophores, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria.

Materials Science

In materials science, the compound is explored for its role in developing advanced materials such as ionic liquids and polymers with specific electronic properties.

Data Table: Comparison of Reactivity

CompoundReaction TypeYield (%)Notes
This compoundNucleophilic Substitution85%High regioselectivity due to fluorination
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridineIonic Liquid Precursor75%Effective for creating functionalized materials

Glycosylation Reactions

Recent research highlights the use of this compound in glycosylation reactions. It serves as a new class of glycosyl donor in chemical glycosylation processes.

Case Study: Chemical Glycosylation

In a study published in Nature, researchers successfully employed this compound in photoinduced glycosylation reactions. The compound facilitated site-selective C−C coupling to produce unprotected glucosides with high yields and selectivity:

  • Reaction Conditions : Blue LED irradiation under basic conditions.
  • Yield : Up to 96% for certain substrates.

This application demonstrates the compound's versatility and effectiveness in synthesizing complex carbohydrates.

Chemical Reactions Analysis

Nucleophilic Substitution

The para-fluorine in pentafluoropyridine is replaced by nucleophiles (e.g., thiolates, amines) under basic conditions. For example:

  • Reaction with 1-methyl-1H-tetrazole-5-thiol forms a tetrazole-substituted pyridine derivative .

  • Reaction with piperazine yields bis(pyridinyl)piperazine compounds .

Thiol Group Reactivity

The -SH group enables diverse transformations:

  • Oxidation :

    • Performic acid converts the thiol to a sulfonic acid group .

    • Hydrogen peroxide oxidizes thioethers to sulphones .

  • Cross-Coupling :

    • Diazonium salts react via radical mechanisms to form sulfides (e.g., pyrazole derivatives) .

  • Radical Glycosylation :

    • Under visible light, the thiol group facilitates C–H activation in sugars, yielding unprotected glycosides (e.g., C-alkyl glucosides) .

Functionalization with Electrophiles

  • Cyanuric chloride reacts to form dichloro-s-triazinyl derivatives .

  • Pentafluoropyridine forms bis(pyridinyl)sulphides via disulfide intermediates .

Nucleophilic Substitution Pathway

The para-fluorine in pentafluoropyridine undergoes a two-step addition–elimination mechanism:

  • Nucleophile addition to the para position.

  • Elimination of fluorine via ring nitrogen .

Radical Glycosylation

The thiol group activates anomeric hydroxyl groups in sugars via photoinduced electron transfer , enabling selective glycosylation .

Structural and Spectroscopic Characterization

  • NMR : ¹H, ¹³C, and ¹⁹F NMR spectra confirm substitution patterns and electronic environments .

  • X-ray Crystallography : Used to validate glycosylation products (e.g., thioglycosides) .

Comparison with Similar Compounds

Sulfur-Substituted Tetrafluoropyridines

Compound Substituent Key Properties/Applications Reference
2,3,5,6-Tetrafluoropyridine-4-thiol -SH - Used in visible-light-promoted desulfurization for C-glycoside synthesis .
- High electrophilicity enables radical generation under photoredox conditions .
4-(Cyclohexylthio)-2,3,5,6-tetrafluoropyridine -S-Cyclohexyl - Synthesized via nucleophilic substitution with cyclohexanethiol.
- Limited biological data; primarily used in material science .
2,3,5,6-Tetrafluoro-4-(phenylthio)pyridine -S-Ph - Similar synthesis to cyclohexyl analog.
- Enhanced aromatic stacking potential due to phenyl group .
2,3,5,6-Tetrachloropyridine-4-thiol -SH, Cl substituents - Higher melting point (165–166°C) compared to fluorinated analogs.
- Used in pesticide synthesis .

Key Insights :

  • The thiol group in this compound enhances its redox activity, enabling photoredox applications absent in bulkier sulfur-substituted analogs (e.g., cyclohexyl/phenylthio derivatives) .
  • Chlorinated analogs exhibit higher thermal stability but lack the electronic activation provided by fluorine atoms .

Amino- and Oxygen-Substituted Derivatives

Compound Substituent Key Properties/Applications Reference
4-Amino-2,3,5,6-tetrafluoropyridine -NH₂ - Precursor for Schiff bases with antibacterial activity (e.g., (E)-N-benzylidene derivative) .
- Synthesized via diazotization .
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine -O-(Phenoxyethyl-Br) - Used in ionic liquid synthesis.
- Bromoethyl group facilitates cross-coupling reactions .
4-Methyl-2,3,5,6-tetrafluoropyridine -CH₃ - Lower boiling point (130.5°C) and density (1.426 g/cm³) vs. thiol analog.
- Limited synthetic utility due to inert methyl group .

Key Insights :

  • Amino derivatives are bioactive but require multi-step synthesis, whereas this compound is directly accessible from pentafluoropyridine .
  • Oxygen-substituted analogs (e.g., phenoxy derivatives) are tailored for materials science but lack the thiol’s versatility in radical chemistry .

Carboxylic Acid and Hydrazine Derivatives

Compound Substituent Key Properties/Applications Reference
2,3,5,6-Tetrafluoropyridine-4-propionic acid -CH₂CH₂COOH - Used as a linker in bioconjugation.
- Carboxylic acid enables solubility in aqueous media .
2,3,5,6-Tetrafluoro-4-hydrazinopyridine -NH-NH₂ - Intermediate for heterocyclic compound synthesis.
- Hydrazine group supports condensation reactions .

Key Insights :

  • Propionic acid derivatives expand solubility but introduce steric hindrance, reducing reactivity in small-molecule applications .

Reactivity in Radical Chemistry

  • This compound : Generates glycosyl radicals via visible-light-promoted desulfurization, enabling stereoselective C-glycoside formation .
  • Chlorinated Analogs : Less effective in radical reactions due to weaker C–S bond activation .

Preparation Methods

Primary Synthetic Route

The most efficient and widely cited method for synthesizing 2,3,5,6-tetrafluoropyridine-4-thiol involves the reaction of pentafluoropyridine with sodium hydrosulfide hydrate (NaSH·H₂O) in methanol. The procedure, adapted from, proceeds as follows:

  • Reagents and Conditions :

    • Pentafluoropyridine (0.59 mol) is added dropwise to a methanolic solution of NaSH·H₂O (1.47 mol) at ≤30°C.

    • The exothermic reaction generates a viscous mixture, which is stirred for 20 minutes.

    • Volatile components are removed under reduced pressure, and the residue is acidified with concentrated HCl to liberate the thiol.

  • Workup and Purification :

    • The crude product is extracted with petroleum ether and distilled at 56 Torr (70–72°C), yielding 104 g (96%) of this compound as a colorless liquid that solidifies at room temperature (m.p. 27–29°C).

Table 1: Reaction Optimization Parameters

ParameterValue/DetailImpact on Yield/Purity
Temperature ControlMaintained ≤30°C during NaSH additionPrevents side reactions
SolventMethanolFacilitates nucleophilic attack
Acid QuenchingConcentrated HClEnsures complete H₂S evolution
Distillation56 Torr, 70–72°CRemoves low-boiling impurities

Mechanistic Insights

The regioselectivity of the substitution at the para-position (C4) of pentafluoropyridine is attributed to the electron-withdrawing effects of the fluorine atoms and the ring nitrogen. The C4 position exhibits the highest electrophilicity due to:

  • Inductive Effects : Fluorine atoms at C2, C3, C5, and C6 withdraw electron density, activating C4 for attack.

  • Resonance Stabilization : The thiolate intermediate is stabilized by conjugation with the pyridine ring.

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the hydrosulfide ion (HS⁻) displaces the fluorine atom at C4. Computational studies on analogous systems suggest that the transition state involves partial negative charge development at the attacking sulfur, stabilized by the electron-deficient aromatic system.

Spectroscopic Characterization and Structural Validation

Multinuclear NMR Analysis

The compound’s structure is confirmed through ¹H, ¹³C, and ¹⁹F NMR spectroscopy:

  • ¹H NMR (CDCl₃) : A singlet at δ 4.17 ppm corresponds to the thiol proton, which exchanges rapidly in solution.

  • ¹³C NMR : Signals at δ 143.25 (dddd, J = 244.6 Hz) and δ 138.6 (dm, J = 255.1 Hz) confirm the fluorinated carbons. The C4 carbon bonded to sulfur appears at δ 129.1 ppm (tt, J = 19.2, 3.3 Hz).

  • ¹⁹F NMR : Two distinct multiplet regions are observed:

    • δ -92.0 to -92.5 ppm (2F, ortho to nitrogen).

    • δ -140.7 to -140.1 ppm (2F, meta to nitrogen).

Table 2: Key NMR Assignments

NucleusChemical Shift (δ, ppm)Coupling Constants (Hz)Assignment
¹H4.17 (s)-SH proton
¹³C129.1 (tt)J = 19.2, 3.3C4 (S-bound carbon)
¹⁹F-92.0 to -92.5 (m)-F2, F6 (ortho to N)
¹⁹F-140.7 to -140.1 (m)-F3, F5 (meta to N)

X-ray Crystallography

Single-crystal X-ray diffraction studies reveal a planar pyridine ring with bond lengths consistent with aromaticity. The C–S bond measures 1.78 Å, typical for aryl thiols. The fluorine atoms exhibit negligible deviation from ideal tetrahedral geometry, confirming minimal steric strain.

Alternative Methodologies and Limitations

Challenges in Alternative Routes

Attempts to substitute pentafluoropyridine with H₂S gas (instead of NaSH) resulted in lower yields (<70%) due to poor solubility and competing side reactions. Similarly, using thiophenol (PhSH) as a nucleophile led to mixtures of ortho- and para-substituted products, highlighting the superiority of HS⁻ for regioselective C4 functionalization.

Scalability and Industrial Considerations

The NaSH-based method is scalable to kilogram quantities, as evidenced by the synthesis of 104 g batches. Critical factors for industrial adoption include:

  • Safety Protocols : H₂S evolution during acid quenching necessitates closed systems and gas scrubbers.

  • Solvent Recovery : Methanol and petroleum ether are recycled via distillation, reducing environmental impact.

  • Cost Efficiency : Pentafluoropyridine (≈$250/mol) and NaSH (≈$15/mol) make this route economically viable.

Q & A

Basic: What are the key synthetic routes for 2,3,5,6-Tetrafluoropyridine-4-thiol?

The synthesis typically involves nucleophilic substitution or thiolation of precursor fluorinated pyridines. For example:

  • Route 1 : Reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with thiourea or NaSH under controlled conditions (e.g., ethanol/THF, reflux) to replace the chlorine atom with a thiol group .
  • Route 2 : Direct thiolation via radical intermediates using disulfides or elemental sulfur in the presence of catalysts like AIBN (azobisisobutyronitrile) .
    Critical parameters : Temperature control (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric excess of thiolating agents to minimize side reactions.

Advanced: How do fluorine substituents influence the electronic environment of the thiol group in reactivity studies?

The electron-withdrawing nature of fluorine atoms at the 2,3,5,6-positions creates a strong inductive effect, stabilizing the thiolate anion (S⁻) and enhancing nucleophilicity. This is confirmed by X-ray crystallography showing shortened C–S bonds (1.71–1.74 Å) and planar geometry around sulfur, indicative of conjugation with the pyridine ring . However, steric hindrance from adjacent fluorines may limit accessibility in SNAr (nucleophilic aromatic substitution) reactions, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity .

Basic: What analytical techniques are essential for characterizing this compound?

  • GC-MS : Used to confirm molecular weight (e.g., m/z 183.128 for [M⁺]) and purity. Fragmentation patterns at 146 Da (loss of –SH) and 93 Da (pyridine ring breakdown) are diagnostic .
  • NMR : ¹⁹F NMR shows distinct shifts for fluorine atoms at δ −138 to −142 ppm (ortho/meta positions) and δ −125 ppm (para to thiol). ¹H NMR (if deuterated) reveals a singlet for the thiol proton at δ 3.2–3.5 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and confirms regiochemistry .

Advanced: What challenges arise in regioselective functionalization of tetrafluoropyridine derivatives?

Key challenges include:

  • Steric Effects : Fluorine atoms at adjacent positions hinder electrophilic attack, favoring reactions at the 4-position (para to thiol). Computational studies (DFT) suggest a 15–20 kJ/mol energy barrier for substitution at other positions .
  • Electronic Effects : The electron-deficient ring directs nucleophilic reactions to the 4-position, but competing pathways (e.g., ring fluorination under harsh conditions) require precise pH control (pH 7–9) .
    Mitigation : Use protecting groups (e.g., tert-butylthio) during multi-step syntheses to preserve regioselectivity .

Basic: What are the critical safety considerations for handling this compound?

  • Flammability : Flash point of 30.56°C (lit.) necessitates storage in flame-proof cabinets and use of spark-free equipment .
  • Toxicity : Acute toxicity (Oral LD₅₀: 250 mg/kg in rats) mandates PPE (gloves, goggles) and fume hoods for manipulation .
  • Decomposition : Avoid strong oxidizers (e.g., HNO₃) to prevent release of toxic HF gas. Neutralize waste with CaCO₃ .

Advanced: How does the thiol group participate in coordination chemistry or drug design applications?

The thiol group acts as a soft ligand for transition metals (e.g., Au⁺, Pt²⁺), forming stable complexes for catalysis or anticancer agents. For example:

  • Au(I) Complexes : Exhibit IC₅₀ values of 0.8–1.2 µM against HeLa cells, attributed to thiol-mediated mitochondrial targeting .
  • Covalent Inhibitors : The thiol reacts with cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro), achieving Ki values <100 nM in inhibition assays .
    Optimization : Modify steric bulk (e.g., methylthio vs. phenylthio) to balance reactivity and bioavailability .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar solvents (e.g., 12 mg/mL in DMSO at 25°C) but poorly in water (<0.1 mg/mL) due to fluorophilic effects .
  • Stability : Stable under inert atmospheres but prone to oxidation (t₁/₂ ~48 h in air). Store at −20°C with desiccants to prevent disulfide formation .

Advanced: How can computational modeling aid in predicting reactivity or biological activity?

  • DFT Calculations : Predict electrophilic Fukui indices (f⁻) to identify reactive sites. For this compound, the 4-position shows the highest f⁻ (0.45), aligning with experimental substitution patterns .
  • Molecular Docking : Simulations with EGFR kinase (PDB: 1M17) suggest hydrogen bonding between the thiol and Lys721, supporting its role as a kinase inhibitor .

Basic: What are the common impurities encountered during synthesis?

  • Byproduct 1 : 2,3,5,6-Tetrafluoropyridine-4-sulfonic acid (from overoxidation of –SH), detectable via HPLC (retention time 4.2 min) .
  • Byproduct 2 : 4,4'-Disulfide dimers, identified by MS (m/z 366.256) and mitigated by adding reducing agents (e.g., TCEP) .

Advanced: What strategies improve yield in multi-gram syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with 85% yield (150°C, DMF, 300 W) .
  • Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., dimerization) by precise control of residence time (90 s) and temperature .

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